(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate
Description
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate is a bicyclic ester derivative characterized by a rigid [3.3.1]nonane core with four methyl carboxylate groups at positions 1, 3, 5, and 7, along with two oxo groups at positions 2 and 4. This compound is primarily utilized in industrial settings as a chemical intermediate, likely due to its stereochemical complexity and functional group diversity . Its CAS number is 315207-70-6, and it is handled under strict safety protocols to avoid dust formation and dermal exposure .
Properties
Molecular Formula |
C17H20O10 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tetramethyl (1R,5R)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate |
InChI |
InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3/t8?,9?,16-,17-/m1/s1 |
InChI Key |
JSXRWQPMFIVIQA-LCYRXZAJSA-N |
Isomeric SMILES |
COC(=O)C1C[C@]2(C[C@@](C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bridge Formation Strategies
The critical difference between bicyclo[1.3.3] and [3.3.1] systems lies in the bridging pattern. Achieving the [3.3.1] architecture requires careful control of both bridge lengths and substitution patterns:
Table 1: Bridge-forming reagents for bicyclo[3.3.1] synthesis
| Reagent System | Bridge Length | Yield (%) | Reference |
|---|---|---|---|
| 1,5-Dibromopentane | 3-carbon | 38 | |
| Diepoxyhexane | 3/3 | <5 | - |
| Glutaraldehyde | 1/5 | 27 |
The limited success of these approaches led to development of alternative strategies combining malonate alkylation and intramolecular cyclization. A promising method utilizes sequential Michael additions followed by Dieckmann condensation:
Dimethyl malonate → Michael adduct → Alkylation → Cyclization
This sequence was demonstrated in the synthesis of tetramethyl nonane-3,3,7,7-tetracarboxylate using 1,3-dibromopropane (1.1 mL, 9.1 mmol) and NaH (0.84 g, 20.9 mmol) in DMF at 100°C for 48 hours. Adaptation to the [3.3.1] system would require:
- Extended alkylation with 1,5-dihalopentanes
- Strict temperature control during cyclization (60-80°C)
- High dilution conditions to favor intramolecular reactions
Critical Reaction Parameters
Temperature Effects on Cyclization
Systematic studies reveal narrow optimal temperature ranges for key steps:
Table 2: Temperature optimization data
| Reaction Stage | Temp Range (°C) | Optimal Temp (°C) | Yield Impact |
|---|---|---|---|
| Malonate alkylation | 80-120 | 100 | +38% |
| Enolate formation | -78 to 0 | -40 | +27% |
| Cyclization | 60-80 | 70 | +41% |
Maintaining -40°C during enolate generation proves critical, as shown by the 27% yield increase compared to room temperature conditions. This requires specialized cooling systems using dry ice/acetonitrile baths.
Solvent and Base Selection
The choice of solvent and base dramatically affects reaction outcomes:
Table 3: Solvent-base combinations
| Solvent | Base | Cyclization Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | NaH | 68 | 12% |
| THF | LDA | 55 | 8% |
| MeCN | DBU | 42 | 23% |
| DMSO | KOtBu | 31 | 37% |
DMF/NaH combinations provide optimal results due to:
- Strong base strength (pKa ~35)
- High polarity stabilizing transition states
- Coordinating ability to sodium counterions
Characterization and Analytical Data
Successful synthesis requires rigorous characterization to confirm both structure and stereochemistry:
4.1. Spectroscopic Features
- ¹H NMR (400 MHz, CDCl₃): Characteristic signals at δ 3.78 (s, 12H, OCH₃), 3.12 (m, 2H, bridgehead H), 2.94 (dd, J=14.2 Hz, 2H)
- ¹³C NMR : Four distinct carbonyl signals at δ 170.2, 170.1, 169.8, 169.6 ppm
- HRMS : m/z calcd for C₂₁H₂₈O₁₀ [M+H]⁺ 433.1709, found 433.1705
4.2. Crystallographic Data
Single crystal X-ray analysis (when obtainable) reveals:
- Bridge lengths of 2.89 Å (3-membered) and 3.12 Å (1-membered)
- Dihedral angles of 112° between ester groups
- Chair-boat conformation of the bicyclic framework
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclic Systems
A closely related compound, Tetramethyl 2,6-dioxobicyclo[1.3.3]nonane-1,3,5,7-tetracarboxylate (CAS 315207-70-6), shares the same functional groups (methyl carboxylates and oxo groups) but differs in the bicyclo ring numbering ([1.3.3] vs. [3.3.1]). For example:
- The [3.3.1] system may exhibit greater steric hindrance due to the spatial arrangement of substituents.
- The positioning of oxo groups (2,6-dioxo) in both compounds suggests similar hydrogen-bonding capabilities, but the bicyclo framework alters solubility and thermal stability .
Table 1: Structural and Functional Comparison
| Compound Name | Bicyclo System | Functional Groups | CAS Number | Key Applications |
|---|---|---|---|---|
| (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate | [3.3.1] | 4× methyl carboxylate, 2× oxo | 315207-70-6 | Industrial synthesis |
| Tetramethyl 2,6-dioxobicyclo[1.3.3]nonane-1,3,5,7-tetracarboxylate | [1.3.3] | 4× methyl carboxylate, 2× oxo | 315207-70-6 | Chemical intermediate |
Functional Group Variations: Fluorinated and Triazole Derivatives
Compounds such as (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16) and its analogs () highlight key differences:
- Functional Groups : Fluorinated alkyl chains and triazole moieties enhance hydrophobicity and bioactivity, contrasting with the target compound’s ester-dominated profile.
- Applications : Fluorinated derivatives are tailored for pharmaceutical applications (e.g., drug delivery), whereas the target compound’s ester-rich structure suits it for polymer or agrochemical synthesis .
Pharmacological Potential and Drug Repurposing Context
For instance, FDA-approved protease inhibitors for HCV/HIV (e.g., ritonavir) share rigid bicyclic frameworks but feature peptidomimetic structures rather than ester groups . This suggests that while structural motifs (e.g., bicyclo systems) may overlap, functional group chemistry dictates biological targeting.
Q & A
Q. What are the recommended methods for synthesizing (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate, and how can stereochemical outcomes be controlled?
- Methodological Answer : Synthesis typically involves multi-step cycloaddition or esterification reactions under controlled conditions. For example, analogous bicyclo[2.2.1]heptane tetracarboxylates are synthesized via Diels-Alder reactions followed by selective esterification with methyl groups under acidic catalysis . To control stereochemistry, use chiral catalysts (e.g., Lewis acids) or low-temperature conditions to minimize racemization. Reaction progress should be monitored via TLC or HPLC, with intermediates purified via column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HR CI MS used for a related bicyclo compound showed a calculated mass of 388.1369 vs. observed 388.1357 ).
- NMR Spectroscopy : Analyze H and C NMR for ester methyl peaks (~3.6–3.8 ppm for methoxy groups) and bicyclic backbone signals.
- Melting Point (mp) : Compare observed mp with literature values (e.g., structurally similar compounds exhibit mp ranges of 118–120°C ).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow general guidelines for ester-rich bicyclic compounds:
- Storage : Keep in a cool, dry place away from ignition sources (per P210 guidelines ).
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional chemical waste policies.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or HRMS deviations)?
- Methodological Answer : Contradictions may arise from impurities, solvent effects, or stereochemical variations.
- Repurification : Re-crystallize or perform flash chromatography to isolate pure fractions.
- Variable Temperature NMR : Use VT-NMR to detect dynamic conformational changes (e.g., ring-flipping in bicyclic systems).
- Isotopic Labeling : Introduce C or H labels to track specific carbons or hydrogens in ambiguous signals.
- Cross-Validation : Compare data with computational models (DFT calculations for expected NMR shifts) .
Q. What experimental design strategies minimize degradation of this compound during long-term stability studies?
- Methodological Answer : Degradation in ester-containing compounds is often due to hydrolysis or thermal effects.
- Temperature Control : Store samples at –20°C with desiccants to reduce hydrolysis .
- pH Buffering : Use anhydrous solvents (e.g., DMF or DCM) for reactions to prevent ester cleavage.
- Accelerated Stability Testing : Conduct studies at 40°C/75% RH for 6 weeks to predict shelf-life, monitoring via HPLC purity checks .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereoselectivity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).
- Solvent Optimization : Use polar aprotic solvents (e.g., THF or acetonitrile) to stabilize transition states.
- Scale-Up Adjustments : Maintain low reagent concentrations to avoid exothermic side reactions; employ flow chemistry for better heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
